molecular formula C5H9OP B13583517 1-(Dimethylphosphoryl)propa-1,2-diene

1-(Dimethylphosphoryl)propa-1,2-diene

Cat. No.: B13583517
M. Wt: 116.10 g/mol
InChI Key: WHBCNBDHLNNSDI-UHFFFAOYSA-N
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Description

1-(Dimethylphosphoryl)propa-1,2-diene, also known as dimethyl (propa-1,2-dien-1-yl)phosphine oxide, is an organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a propa-1,2-diene structure, making it a unique and reactive molecule in organic chemistry.

Preparation Methods

The synthesis of 1-(Dimethylphosphoryl)propa-1,2-diene can be achieved through various methods. One common synthetic route involves the reaction of 3-acetoxypenta-1,4-diene with dimethylphosphorochloridate, followed by deacetylation to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base to facilitate the deacetylation step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Dimethylphosphoryl)propa-1,2-diene undergoes various chemical reactions due to its highly reactive diene structure. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.

Scientific Research Applications

1-(Dimethylphosphoryl)propa-1,2-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Dimethylphosphoryl)propa-1,2-diene involves its interaction with molecular targets through its reactive diene structure. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. The phosphoryl group also plays a role in its reactivity, influencing the compound’s interaction with various molecular pathways .

Comparison with Similar Compounds

1-(Dimethylphosphoryl)propa-1,2-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a reactive diene structure and a phosphoryl group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C5H9OP

Molecular Weight

116.10 g/mol

InChI

InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h5H,1H2,2-3H3

InChI Key

WHBCNBDHLNNSDI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C=C=C

Origin of Product

United States

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